N-(2-ethoxyphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
CAS No.:
Cat. No.: VC15176273
Molecular Formula: C21H19N5O3S2
Molecular Weight: 453.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19N5O3S2 |
|---|---|
| Molecular Weight | 453.5 g/mol |
| IUPAC Name | N-(2-ethoxyphenyl)-2-[4-oxo-3-(thiophen-2-ylmethyl)pteridin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C21H19N5O3S2/c1-2-29-16-8-4-3-7-15(16)24-17(27)13-31-21-25-19-18(22-9-10-23-19)20(28)26(21)12-14-6-5-11-30-14/h3-11H,2,12-13H2,1H3,(H,24,27) |
| Standard InChI Key | REUORVSNXYUPEL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CS4 |
Introduction
N-(2-ethoxyphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique molecular structure, which includes both an acetamide group and a thiophene moiety. This compound is classified as a synthetic organic molecule, primarily designed for research purposes rather than therapeutic use. Its molecular formula is C25H21N3O4S2, with a molecular weight of 491.58 g/mol.
Synthesis and Characterization
The synthesis of N-(2-ethoxyphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. Although specific synthetic pathways for this compound are not extensively documented, similar compounds often utilize methods involving various organic transformations. Technical details regarding precise reaction conditions (temperature, solvent, catalysts) are necessary for replicating the synthesis but are not readily available in public databases.
Comparison with Similar Compounds
Other compounds featuring similar structural elements, such as N-(4-ethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, also exhibit complex heterocyclic structures. These compounds often have molecular weights and formulas that reflect their structural complexity, such as C22H21N3O3S3 for the mentioned compound .
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| N-(2-ethoxyphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide | C25H21N3O4S2 | 491.58 g/mol |
| N-(4-ethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | C22H21N3O3S3 | 471.6 g/mol |
Future Research Directions
Further investigation into the properties and applications of N-(2-ethoxyphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is warranted. This includes detailed studies on its chemical reactivity, potential biological activities, and structural optimization for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume